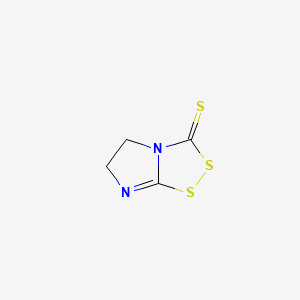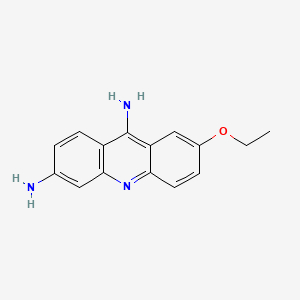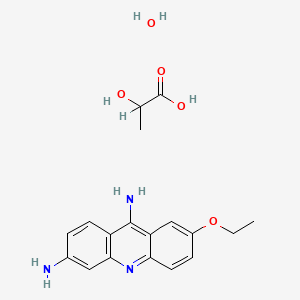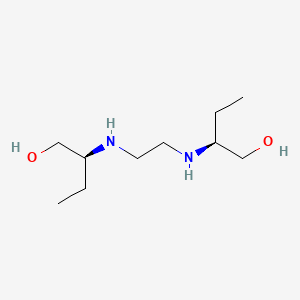
Gentisin
Übersicht
Beschreibung
Gentisin ist eine natürlich vorkommende Verbindung, die zur Klasse der Xanthone gehört. Sie wird hauptsächlich in den Wurzeln der Pflanze Gentiana lutea gefunden, die allgemein als Gelber Enzian bekannt ist. This compound ist für seine charakteristische gelbe Farbe bekannt und wurde wegen seiner verschiedenen biologischen Aktivitäten und potenziellen therapeutischen Anwendungen untersucht.
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch mehrere chemische Wege synthetisiert werden. Eine übliche Methode beinhaltet die oxidative Kupplung von 2-Hydroxy-3-Methoxybenzaldehyd mit Phloroglucin unter basischen Bedingungen. Die Reaktion erfordert typischerweise eine starke Base wie Natriumhydroxid und ein Oxidationsmittel wie Kaliumferricyanid. Die Reaktion wird in einem wässrigen Medium bei erhöhten Temperaturen durchgeführt, um die Bildung von this compound zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet oft die Extraktion der Verbindung aus den Wurzeln von Gentiana lutea. Die Wurzeln werden geerntet, getrocknet und zu einem feinen Pulver gemahlen. Das Pulver wird dann einer Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol unterzogen. Der Extrakt wird konzentriert und mit chromatographischen Techniken gereinigt, um this compound in reiner Form zu isolieren.
Wissenschaftliche Forschungsanwendungen
Chemistry: Gentisin is used as a starting material for the synthesis of other xanthone derivatives. Its unique structure makes it a valuable compound for studying chemical reactivity and developing new synthetic methodologies.
Medicine: this compound exhibits antioxidant, anti-inflammatory, and anticancer properties.
Industry: this compound is used as a natural colorant in the food and beverage industry. Its yellow color is stable and can be used to enhance the appearance of various products.
Wirkmechanismus
Target of Action
Gentisin is a nonprenylated xanthone derivative . It primarily targets bacterial cells, particularly gram-positive and gram-negative organisms . It is particularly effective against severe gram-negative infections, including those caused by Pseudomonas aeruginosa .
Mode of Action
This compound, like other aminoglycosides, works by disrupting the ability of bacteria to make proteins, which typically kills the bacteria . It binds electrostatically to negatively charged components of bacterial cell membranes, including lipopolysaccharides and phospholipids within the outer membrane of Gram-negative bacteria .
Biochemical Pathways
The biosynthesis of this compound involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydoxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Pharmacokinetics
This compound, as an aminoglycoside, has a small therapeutic window and is primarily used as part of short-term empirical combination therapy . Its dosing schemes still need refinement, especially for subpopulations where pharmacokinetics can differ from pharmacokinetics in the general adult population . The dose required should be monitored by blood testing .
Result of Action
This compound has been shown to inhibit the proliferation of vascular smooth muscle cells . It also has a bactericidal effect, disrupting the ability of bacteria to make proteins, which typically kills the bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, gene-environment interactions can impact the effectiveness of this compound . Furthermore, the presence of other antibacterials such as beta-lactams can enhance the activity of this compound, contributing to dose optimization and reduced adverse effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Gentisin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is involved in the xanthone biosynthetic pathway in plants . The pathway initially involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3’,4,6-tetrahydoxybenzophenone .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It has been found that certain extracts, like G. lutea root methanol extract, which may contain this compound, have shown protective effects against apoptosis in neuroblastoma cell line SH-SY5Y .
Molecular Mechanism
It is known that xanthones, the class of compounds to which this compound belongs, can have diverse structures, functions, and biochemical activities .
Metabolic Pathways
This compound is involved in the xanthone biosynthetic pathway in plants . This pathway involves several enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gentisin can be synthesized through several chemical routes. One common method involves the oxidative coupling of 2-hydroxy-3-methoxybenzaldehyde with phloroglucinol under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and an oxidizing agent like potassium ferricyanide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the compound from the roots of Gentiana lutea. The roots are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like ethanol or methanol. The extract is concentrated and purified using chromatographic techniques to isolate this compound in its pure form.
Analyse Chemischer Reaktionen
Reaktionstypen
Gentisin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu Gentisinsäure oxidiert werden, einer Verbindung mit bekannten antioxidativen Eigenschaften.
Reduktion: Die Reduktion von this compound kann Dihydrothis compound ergeben, das im Vergleich zur Stammverbindung unterschiedliche biologische Aktivitäten aufweist.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Methoxygruppe durch andere funktionelle Gruppen ersetzt wird, was zur Bildung von Derivaten mit veränderten Eigenschaften führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid. Die Reaktionen werden typischerweise in sauren oder basischen Medien durchgeführt.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter milden Bedingungen verwendet.
Substitution: Substitutionsreaktionen erfordern oft Katalysatoren wie Palladium auf Kohlenstoff und werden unter einer inerten Atmosphäre durchgeführt.
Hauptprodukte
Oxidation: Gentisinsäure
Reduktion: Dihydrothis compound
Substitution: Verschiedene Gentisinderivate mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
Chemie: this compound wird als Ausgangsmaterial für die Synthese anderer Xanthonderivate verwendet. Seine einzigartige Struktur macht es zu einer wertvollen Verbindung für die Untersuchung der chemischen Reaktivität und die Entwicklung neuer Synthesemethoden.
Medizin: this compound zeigt antioxidative, entzündungshemmende und krebshemmende Eigenschaften.
Industrie: this compound wird als natürlicher Farbstoff in der Lebensmittel- und Getränkeindustrie verwendet. Seine gelbe Farbe ist stabil und kann verwendet werden, um das Erscheinungsbild verschiedener Produkte zu verbessern.
Wirkmechanismus
This compound entfaltet seine Wirkung durch mehrere Mechanismen:
Antioxidative Aktivität: this compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es Wasserstoffatome oder Elektronen spendet, um reaktive Sauerstoffspezies zu neutralisieren.
Entzündungshemmende Aktivität: this compound hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen und reduziert so Entzündungen.
Krebshemmende Aktivität: this compound induziert Apoptose in Krebszellen, indem es Caspasen aktiviert und die mitochondriale Funktion stört. Es hemmt auch die Zellproliferation, indem es in den Zellzyklus eingreift.
Vergleich Mit ähnlichen Verbindungen
Gentisin ist strukturell ähnlich anderen Xanthonen, wie zum Beispiel:
Eigenschaften
IUPAC Name |
1,7-dihydroxy-3-methoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O5/c1-18-8-5-10(16)13-12(6-8)19-11-3-2-7(15)4-9(11)14(13)17/h2-6,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXYHGOIRWABTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195907 | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.3 mg/mL at 16 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
437-50-3 | |
| Record name | Gentisin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=437-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-dihydroxy-3-methoxyxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57MOP2HM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
273 - 275 °C | |
| Record name | Gentisin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031760 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of gentisin?
A1: this compound is a trihydroxy-methoxyxanthone, specifically 1,7-dihydroxy-3-methoxy-9H-xanthen-9-one.
Q2: Can you provide the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C14H10O5, and its molecular weight is 258.23 g/mol.
Q3: What spectroscopic techniques are used to characterize this compound?
A3: this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods help determine its structure and purity. [, ]
Q4: What is the primary biological activity associated with this compound?
A4: this compound has demonstrated notable inhibitory effects on the proliferation of Vascular Smooth Muscle Cells (VSMC) in vitro. [] This property suggests potential applications in addressing conditions involving aberrant VSMC proliferation, such as restenosis.
Q5: How does this compound interact with its biological targets to exert its effects?
A5: While the precise mechanism of action of this compound in inhibiting VSMC proliferation is still under investigation, research suggests that it might interfere with signaling pathways crucial for cell cycle progression. One study indicated the potential for isovitexin, a compound found alongside this compound in Gentiana lutea extracts, to bind to MEK1, a kinase involved in the ERK1/2 pathway, which plays a role in cell proliferation. [] Further research is needed to fully elucidate the molecular interactions of this compound with its targets.
Q6: Does this compound exhibit any effects on other cell types?
A6: Research indicates that while this compound demonstrates anti-proliferative effects on VSMC, it doesn't significantly affect the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). [] This selectivity suggests a potential for targeted therapeutic applications with reduced off-target effects.
Q7: Is there any information available on the pharmacokinetics (PK) of this compound?
A7: The available research primarily focuses on the in vitro activity of this compound. Detailed investigations into its absorption, distribution, metabolism, and excretion (ADME) are limited, requiring further research to understand its PK profile.
Q8: Has the efficacy of this compound been evaluated in vivo?
A8: While in vitro studies highlight the anti-proliferative potential of this compound, in vivo studies using animal models are necessary to confirm these findings and evaluate its efficacy in a physiological context. []
Q9: What is known about the safety profile of this compound?
A9: While this compound is generally considered safe as a constituent of traditional herbal remedies, rigorous toxicological studies are needed to establish its safety profile definitively. A study identified the potential for genotoxicity of xanthones, including this compound, based on in vitro data. [] Further research is needed to assess potential long-term effects and determine safe dosage levels.
Q10: What analytical techniques are employed for the detection and quantification of this compound?
A10: High-Performance Liquid Chromatography (HPLC) is frequently used to analyze this compound in plant extracts and formulations. This technique enables the separation and quantification of this compound from other compounds. [] Capillary Electrophoresis (CE) is another method used for analyzing this compound, offering advantages in terms of speed and efficiency. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


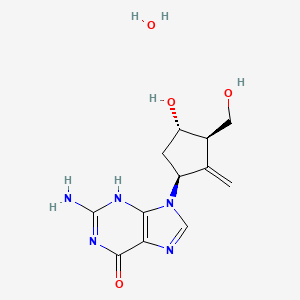
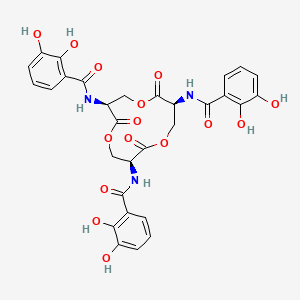
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)

![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)

![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)

